Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrazine ring, and a benzoate ester group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction between the thiazole derivative and pyrazine-2-carboxylic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(pyridine-2-carboxamido)thiazol-4-yl)benzoate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Methyl 4-(2-(quinoline-2-carboxamido)thiazol-4-yl)benzoate: Contains a quinoline ring, offering different electronic properties.
Uniqueness
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate is unique due to the presence of the pyrazine ring, which can enhance its ability to interact with biological targets and improve its solubility and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-23-15(22)11-4-2-10(3-5-11)13-9-24-16(19-13)20-14(21)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZYMBBCSUIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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